N,N,3,5-Tetramethylaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N,N,3,5-tetramethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-9(2)7-10(6-8)11(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFRQCOZERNGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063645 | |

| Record name | Benzenamine, N,N,3,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N,3,5-Tetramethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4913-13-7 | |

| Record name | N,N,3,5-Tetramethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4913-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3,5-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004913137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N,3,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N,3,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of N,N,3,5-Tetramethylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling N,N,3,5-Tetramethylaniline

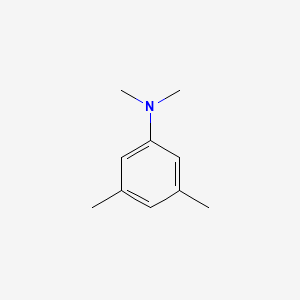

This compound (CAS No. 4913-13-7) is a tertiary aromatic amine that serves as a valuable building block and catalyst in modern organic synthesis.[1] Structurally, it is a derivative of aniline with two methyl groups on the nitrogen atom and two methyl groups at the 3 and 5 positions of the benzene ring.[2] This specific substitution pattern imparts unique steric and electronic properties, making it a compound of interest in various chemical applications, including as a catalyst for polymerization and as a quenching agent in specific reactions.[1][3]

This guide provides a comprehensive overview of a robust synthetic route to this compound and the rigorous analytical methods required to verify its identity, purity, and structure. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers in drug development and materials science.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 4913-13-7 | [2][4] |

| Molecular Formula | C₁₀H₁₅N | [2][5] |

| Molecular Weight | 149.23 g/mol | [2][4] |

| Appearance | Clear, colorless to yellow liquid | [2][6] |

| Boiling Point | 226-228 °C | [3] |

| Density | 0.913 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.544 | [7] |

Strategic Synthesis: Reductive Amination Pathway

While several methods exist for the N-alkylation of anilines, such as direct alkylation with alkyl halides or methanol[8], these can be difficult to control and often lead to the formation of quaternary ammonium salt byproducts. A more elegant and controlled approach is reductive amination . This "one-pot" method involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.[9] This strategy avoids the over-alkylation issues associated with direct alkylation.[10]

For the synthesis of this compound, the logical precursors are 3,5-dimethylaniline and formaldehyde (or a formaldehyde equivalent like paraformaldehyde). The key to the success of this reaction lies in the choice of the reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice because it is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the initial aldehyde, preventing the wasteful formation of methanol.[10]

Detailed Experimental Protocol

Objective: To synthesize this compound via reductive amination of 3,5-dimethylaniline.

Reagents & Materials:

-

3,5-Dimethylaniline (≥98%)

-

Paraformaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid (Glacial)

-

Dichloromethane (DCM, anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, addition funnel, separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.0 equiv). Dissolve the aniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Iminium Ion Formation: Add paraformaldehyde (2.2 equiv) and glacial acetic acid (2.5 equiv) to the solution. Stir the mixture at room temperature for 30 minutes. The acetic acid acts as a catalyst for the formation of the iminium ion intermediate.

-

Reduction: In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 20-30 minutes using an addition funnel. An exothermic reaction may be observed; maintain the temperature below 30 °C with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up & Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acetic acid and destroys any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to afford this compound as a clear yellow liquid.[2]

Safety & Handling

-

This compound: Harmful if swallowed or in contact with skin.[2] It is an irritant and may induce methemoglobinemia.[2]

-

3,5-Dimethylaniline: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Dichloromethane: A volatile and suspected carcinogen.

-

Acetic Acid: Corrosive.

-

Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be conducted within a certified chemical fume hood.

Caption: Synthetic workflow for this compound.

Comprehensive Characterization: A Multi-Technique Approach

Confirming the successful synthesis and purity of the target compound is a critical, self-validating step. A combination of spectroscopic techniques provides orthogonal data points to build an unambiguous structural assignment.

Caption: Logic flow for spectroscopic characterization.

Expected Spectroscopic Data

The following table summarizes the expected data from the primary characterization techniques.[2][11][12]

| Technique | Expected Result | Interpretation |

| ¹H NMR | δ ~6.4 (s, 3H), δ ~2.9 (s, 6H), δ ~2.3 (s, 6H) | Aromatic protons (3H), N-methyl protons (6H), and Ar-methyl protons (6H). The singlet nature of all peaks indicates high symmetry. |

| ¹³C NMR | 5 signals expected | C-N, aromatic C-H, quaternary aromatic C, N-CH₃, and Ar-CH₃. Confirms the C₁₀H₁₅N skeleton. |

| FTIR (neat) | ~2950-2800 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic), ~1350 cm⁻¹ (C-N stretch) | Presence of aliphatic (methyl) and aromatic C-H bonds, the aromatic ring, and the characteristic tertiary amine C-N bond. |

| Mass Spec (EI) | m/z = 149 [M]⁺ | The molecular ion peak corresponds to the molecular weight of C₁₀H₁₅N (149.23 g/mol ). |

Interpreting the Data

-

¹H NMR Spectroscopy: The proton NMR is arguably the most informative technique. The spectrum for this compound is expected to be very clean due to the molecule's C₂ᵥ symmetry. We anticipate a singlet integrating to 6H for the two equivalent N-methyl groups, another singlet integrating to 6H for the two equivalent aromatic methyl groups, and a singlet integrating to 3H for the three equivalent aromatic protons.[12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals, corresponding to the five unique carbon environments: the two N-C H₃ carbons, the two Ar-C H₃ carbons, the aromatic carbon attached to the nitrogen, the two aromatic carbons bearing methyl groups, and the remaining aromatic carbon.

-

FTIR Spectroscopy: The infrared spectrum helps confirm the presence of key functional groups. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) confirms the tertiary nature of the amine. Strong C-H stretching bands below 3000 cm⁻¹ confirm the methyl groups, while aromatic C=C stretching appears around 1600 cm⁻¹. A distinct C-N stretching band should be visible in the fingerprint region.

-

Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z = 149, confirming the molecular weight of the synthesized compound.[2]

Conclusion

This guide has detailed a reliable and controlled synthesis of this compound via reductive amination, a method superior to direct alkylation for its selectivity and avoidance of byproducts. Furthermore, a comprehensive, multi-technique characterization strategy has been outlined, providing a robust framework for structural verification and purity assessment. By integrating sound synthetic strategy with rigorous analytical validation, researchers can confidently produce and utilize this important chemical intermediate in their advanced research and development projects.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.

- Hou, Z., et al. (2016). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst.

- Royal Society of Chemistry. (2013).

- Vibzz Lab. (2021). Dimethylaniline : Synthesis. YouTube.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn.

- ResearchGate. (n.d.). Friedel–Crafts alkylation of N,N-dimethylaniline.

- Chemistry Blog. (n.d.). This compound NMR.

- ResearchGate. (n.d.). Reductive aminations of benzaldehyde.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- ResearchGate. (n.d.). Infrared and ultra violet-visible spectroscopic investigation of plasma polymerized this compound thin films.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4913-13-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 3,5,N,N-四甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. This compound(4913-13-7) 1H NMR spectrum [chemicalbook.com]

- 12. Chemistry: this compound NMR [openchemistryhelp.blogspot.com]

"physicochemical properties of N,N,3,5-Tetramethylaniline"

An In-Depth Technical Guide to the Physicochemical Properties of N,N,3,5-Tetramethylaniline

Introduction

This compound, a substituted aromatic amine, is a significant compound in the landscape of modern organic synthesis. Its unique molecular architecture, characterized by a dimethylamino group and two methyl substituents on the benzene ring, imparts a distinct set of physical and chemical properties that make it a valuable intermediate and reagent. This guide offers a comprehensive exploration of these properties, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application.

As a tertiary amine, this compound serves as a cornerstone building block in the synthesis of more complex molecules and finds utility as both a catalyst and a specialized quenching agent.[1] Its utility in polymerization reactions and in controlling specific reaction pathways highlights its importance in materials science and fine chemical manufacturing.[2][3] Understanding its fundamental physicochemical characteristics is paramount for optimizing reaction conditions, ensuring purity, and maintaining safety in the laboratory and industrial settings.

This document provides a detailed summary of its properties, spectral information, key applications, and standardized protocols for its characterization, grounded in authoritative sources to ensure scientific integrity.

Molecular Structure and Chemical Identifiers

The arrangement of the functional groups in this compound is central to its reactivity and physical behavior. The tertiary amine group provides a site of basicity and nucleophilicity, while the methyl groups on the aromatic ring influence its steric profile and electronic properties.

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers:

-

Synonyms: 5-(Dimethylamino)-m-xylene, N,N-Dimethyl-3,5-xylidine, N,N-Dimethyl-sym-m-xylidine[2][4][8]

Core Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and use in various reaction media. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 149.23 g/mol | [4][8] |

| Appearance | Clear, colorless to yellow or pale brown liquid | [3][4][5] |

| Boiling Point | 226-228 °C (at 760 mmHg) | [2][7] |

| 104-105 °C (at 14 mmHg) | [2] | |

| Density | 0.913 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.5420 - 1.5460 | [2][5][7] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [9] |

| Solubility | Not miscible or difficult to mix with water | [6][7][10] |

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary methods for structural verification. ¹H NMR spectra would confirm the presence of aromatic protons, N-dimethyl protons, and aromatic methyl protons, with distinct chemical shifts and integrations corresponding to the molecular structure.[11]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic functional groups. Key absorptions would include C-N stretching vibrations for the tertiary amine and C-H stretching and bending vibrations for the aromatic ring and methyl groups.[11]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The molecular ion peak would correspond to the compound's molecular weight (149.23 g/mol ).[11]

Reactivity and Industrial Applications

The chemical behavior of this compound is dictated by its tertiary amine functionality and substituted aromatic ring. This structure makes it a versatile tool in several chemical processes.

Key Applications:

-

Quenching Agent: It is effectively used in the rapid quenching of 1,8-dihydroxyanthraquinone (DHAQ), a process critical for controlling reaction pathways and preventing the formation of unwanted byproducts.[1][2][12] Its ability to selectively deactivate reactive intermediates is highly valued in complex syntheses where precision is essential.[12]

-

Polymerization Catalyst: The compound serves as a catalyst in the polymeric synthesis of materials like glycol methacrylate.[2][7][10] The lone pair of electrons on the nitrogen atom can initiate or accelerate polymerization reactions.

-

Organic Synthesis Intermediate: As a substituted aniline, it is a key building block for constructing more complex organic molecules.[1] Its specific substitution pattern offers a reliable starting point for developing novel materials and pharmaceutical compounds.[1][3]

Experimental Protocols for Property Determination

The following sections describe standardized methodologies for determining key physicochemical properties and purity, reflecting best practices in a research setting.

Protocol 1: Determination of Atmospheric Boiling Point

Causality: The boiling point is a fundamental physical constant that reflects the strength of intermolecular forces. Its determination is crucial for purification by distillation and for identity confirmation. The micro-scale method described is suitable for small sample volumes commonly encountered in research.

Methodology:

-

Preparation: Place a small volume (approx. 0.5 mL) of this compound into a clean, dry test tube.

-

Capillary Setup: Take a capillary tube (sealed at one end) and place it, open-end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently and with constant stirring.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium Point: Continue gentle heating until the bubbling is rapid and continuous. Then, turn off the heat and allow the bath to cool slowly.

-

Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the sample equals the atmospheric pressure.

-

Validation: Repeat the heating and cooling cycle to ensure a consistent and reproducible reading.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Causality: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. It is a highly sensitive method for determining the purity of a substance, with commercial specifications often requiring an assay by GC.[5]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Column: Select a suitable capillary column (e.g., a non-polar DB-1 or a mid-polar DB-5).

-

Carrier Gas: Use an inert carrier gas, typically Helium or Nitrogen, at a constant flow rate.

-

Temperatures: Set the injector and detector (typically a Flame Ionization Detector, FID) temperatures significantly higher than the analyte's boiling point (e.g., 250 °C and 280 °C, respectively) to ensure rapid volatilization.

-

Oven Program: Implement a temperature gradient program for the oven, starting below the boiling point of the solvent and ramping up to a temperature above the boiling point of the analyte (e.g., start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 240 °C).

-

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Data Acquisition: The detector records the signal as components elute from the column, generating a chromatogram.

-

Analysis: The purity is calculated by integrating the area of all peaks in the chromatogram. The purity percentage is determined by the ratio of the main peak area (this compound) to the total area of all peaks.

Caption: Workflow for Purity Assessment via Gas Chromatography.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

-

Hazards: The compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3][10] It may cause damage to organs through prolonged or repeated exposure.[10] It is also classified as a combustible liquid.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[6][10] Keep the container tightly closed to prevent contamination and evaporation.[10][14]

-

Spill Response: In case of a spill, clear the area of personnel, move upwind, and alert emergency responders.[13] Absorb the spill with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a versatile chemical with a well-defined set of physicochemical properties that are crucial to its application in organic synthesis, polymer chemistry, and materials science. Its roles as a quenching agent and catalyst are directly linked to its tertiary amine structure and substitution pattern. A thorough understanding of its properties, combined with adherence to rigorous experimental and safety protocols, enables researchers and developers to leverage this compound's full potential while ensuring safe and reproducible outcomes.

References

- The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C10H15N | CID 78625. (n.d.). PubChem.

- Safety Data Sheet: N,N-dimethylaniline. (n.d.). Carl ROTH.

- This compound 97%. (n.d.). Cenmed Enterprises.

- This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions. (2025, December 30). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound, 98%. (n.d.). Fisher Scientific.

- N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. (n.d.). Chemicalland24.

- N-Methylaniline Chemical Properties,Uses,Production. (2024, September 20). Yufeng.

- Understanding the Properties and Handling of this compound (CAS: 4913-13-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,5,N,N-四甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | 4913-13-7 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 3,5,N,N-四甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound(4913-13-7) 1H NMR [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. carlroth.com [carlroth.com]

"N,N,3,5-Tetramethylaniline CAS number 4913-13-7"

An In-Depth Technical Guide to N,N,3,5-Tetramethylaniline (CAS 4913-13-7)

Executive Summary

This compound, identified by CAS number 4913-13-7, is a substituted aromatic amine that serves as a crucial building block and functional reagent in advanced organic synthesis.[1] Also known by synonyms such as N,N-Dimethyl-3,5-xylidine and 5-(Dimethylamino)-m-xylene, this compound's unique structure, featuring a sterically hindered dimethylamino group, imparts specific reactivity that is leveraged in specialized applications.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, plausible synthetic routes, mechanisms of action in key applications, spectral characteristics, and critical safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a clear yellow liquid at room temperature.[2] Its structure consists of a benzene ring substituted with a dimethylamino group and two methyl groups at the 3 and 5 positions. This substitution pattern is key to its chemical behavior, influencing its basicity, nucleophilicity, and role in chemical reactions.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

The key physicochemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4913-13-7 | [2][4] |

| Molecular Formula | C₁₀H₁₅N | [2][5] |

| Molecular Weight | 149.23 g/mol | [2][3] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 226-228 °C | [4][6] |

| Density | 0.913 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.544 | [4][5] |

| Solubility | Not miscible or difficult to mix with water | [4][5] |

| Flash Point | 91 °C (195.8 °F) - closed cup |

Synthesis and Manufacturing Principles

While proprietary manufacturing processes may vary, a plausible and established synthetic route for this compound involves the N-alkylation of 3,5-dimethylaniline. This transformation is analogous to the industrial production of N,N-dimethylaniline, a structurally similar compound.[7] The core principle is the reaction of the primary aromatic amine with an alkylating agent, typically methanol, in the presence of an acid catalyst under heat and pressure.

Causality of Experimental Choices:

-

Starting Material: 3,5-Dimethylaniline provides the core aromatic structure with the correct methyl substitution pattern.

-

Alkylating Agent: Methanol is a cost-effective and readily available source of methyl groups for the N-alkylation.[7]

-

Catalyst: A strong acid, such as sulfuric acid, is used to protonate the hydroxyl group of methanol, making it a good leaving group (water) and facilitating the nucleophilic attack by the aniline nitrogen.[7]

-

Reaction Conditions: Elevated temperature and pressure are required to overcome the activation energy of the reaction and drive it to completion, especially for the second alkylation step which forms the tertiary amine.[7]

Diagram 2: General Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Applications and Mechanisms of Action

This compound is not merely an intermediate but a functional molecule whose utility stems from its specific electronic and steric properties.

Catalyst in Polymer Synthesis

This compound is employed as a catalyst, particularly in the polymerization of monomers like glycol methacrylate.[1][4]

-

Mechanism: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a base. In polymerization reactions, it can act as an accelerator or co-initiator. For instance, in redox-initiated polymerizations (e.g., with benzoyl peroxide), the amine can reductively cleave the peroxide, generating free radicals that initiate the polymerization chain reaction. The electron-donating methyl groups on the aniline ring enhance the basicity and nucleophilicity of the nitrogen, increasing its catalytic efficiency.

Diagram 3: Catalytic Role in Radical Polymerization

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 4913-13-7 [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. 3,5,N,N-Tetramethylaniline 97 4913-13-7 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Molecular Structure of N,N,3,5-Tetramethylaniline

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of N,N,3,5-Tetramethylaniline (CAS No. 4913-13-7), a substituted aromatic amine with significant applications in organic synthesis.[1][2][3] This document delves into the nuanced structural characteristics, spectroscopic signature, and stereoelectronic properties that underpin its reactivity and utility. Detailed methodologies for its characterization are presented, offering researchers and drug development professionals a thorough understanding of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound, also known as N,N-dimethyl-3,5-xylidine, is a tertiary aromatic amine that serves as a crucial building block and reagent in various chemical transformations.[1] Its molecular architecture, characterized by a dimethylamino group and two methyl substituents on the benzene ring, imparts a unique combination of steric and electronic properties. These features are pivotal to its function as a catalyst in polymerization reactions and as a specialized quenching agent in sensitive organic syntheses, such as in the rapid quenching of 1,8-dihydroxyanthraquinone.[1][2][4] A deep understanding of its three-dimensional structure and electron distribution is paramount for optimizing existing synthetic protocols and designing novel applications.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the interplay of electronic effects. The central phenyl ring is substituted at the 1, 3, and 5 positions by a dimethylamino group and two methyl groups, respectively.

Core Aromatic System

The benzene ring provides a planar scaffold for the substituents. The C-C bond lengths within the ring are expected to be characteristic of an aromatic system, averaging around 1.39 Å. The endocyclic bond angles are approximately 120°, consistent with sp² hybridization.

The Dimethylamino Moiety: A Key Functional Group

The dimethylamino (-N(CH₃)₂) group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This has several important structural and electronic consequences:

-

Mesomeric Effect: The nitrogen lone pair can delocalize into the π-system of the benzene ring, increasing the electron density at the ortho and para positions. This resonance effect significantly influences the molecule's reactivity in electrophilic aromatic substitution reactions.

-

Conformational Dynamics: The orientation of the dimethylamino group relative to the plane of the benzene ring is a critical structural parameter. Steric hindrance between the N-methyl groups and the ortho hydrogens of the ring can lead to a non-planar conformation, where the C-N-C plane of the dimethylamino group is twisted out of the plane of the aromatic ring. This torsional angle affects the degree of π-orbital overlap and, consequently, the extent of electron donation.

Steric Influence of the 3,5-Dimethyl Substituents

The two methyl groups at the 3 and 5 positions (meta to the dimethylamino group) exert a significant steric influence. While they do not directly participate in resonance with the amino group, their presence can:

-

Buttress the Dimethylamino Group: The steric bulk of the meta-methyl groups can further restrict the rotation of the dimethylamino group, potentially enforcing a more perpendicular orientation.

-

Influence Intermolecular Interactions: The overall shape of the molecule, dictated by the disposition of the four methyl groups, will govern its packing in the solid state and its solvation in various media.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4913-13-7 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₅N | [5][6] |

| Molecular Weight | 149.23 g/mol | [3][5] |

| Boiling Point | 226-228 °C | [4] |

| Density | 0.913 g/mL at 25 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.544 | [4][6] |

| Appearance | Clear yellow liquid | [5] |

| Solubility | Not miscible or difficult to mix with water. | [4][6] |

Spectroscopic Characterization: Elucidating the Molecular Structure

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing the electronic environment of the protons in the molecule.

-

Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region of the spectrum (typically δ 6.0-7.5 ppm). Due to the symmetrical substitution pattern, two distinct signals are anticipated for the aromatic protons. The proton at the 4-position (para to the dimethylamino group) and the protons at the 2 and 6-positions (ortho to the dimethylamino group) will exhibit characteristic chemical shifts and coupling patterns. A published spectrum shows the aromatic protons at approximately 6.38 ppm.[7]

-

N-Methyl Protons: The six equivalent protons of the two N-methyl groups will give rise to a sharp singlet. Their chemical shift will be influenced by the electron-donating nature of the nitrogen atom.

-

Aryl-Methyl Protons: The six equivalent protons of the two methyl groups attached to the aromatic ring at the 3 and 5 positions will also produce a singlet, but at a different chemical shift compared to the N-methyl protons.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. Distinct signals are expected for the quaternary carbons, the aromatic CH carbons, and the methyl carbons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational modes for this compound include:

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations usually occur in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration of the tertiary aromatic amine is expected in the 1360-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (149.23).[8] Common fragmentation pathways for N,N-dimethylanilines involve the loss of a methyl group or cleavage of the C-N bond.

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis.[1] Its reactivity is governed by the interplay of the electron-donating dimethylamino group and the steric hindrance from the methyl substituents.

Synthesis

A common synthetic route to N,N-dimethylanilines involves the methylation of the corresponding primary or secondary aniline. For instance, 3,5-dimethylaniline can be methylated using various reagents such as dimethyl sulfate or methyl iodide in the presence of a base. An alternative, greener approach involves the use of formic acid and a heterogeneous catalyst like Pt/C.[9]

Workflow for Synthesis via Reductive Amination:

Caption: Synthesis of this compound via the Eschweiler-Clarke reaction.

Reactivity

The electron-rich nature of the aromatic ring makes this compound susceptible to electrophilic attack. The directing influence of the powerful dimethylamino group favors substitution at the ortho and para positions. However, the steric bulk of the N-methyl groups and the adjacent aryl-methyl groups can modulate this reactivity, potentially favoring substitution at the less hindered para position.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas:

-

Polymer Chemistry: It can act as a catalyst or co-catalyst in polymerization reactions, such as in the synthesis of glycol methacrylate polymers.[4]

-

Organic Synthesis: Its role as a quenching agent is critical in controlling reaction pathways and preventing the formation of byproducts.[2]

-

Materials Science: It has been used as a precursor for the deposition of plasma-polymerized thin films with interesting optical and electronic properties.[10]

Conclusion

The molecular structure of this compound is a fascinating interplay of electronic and steric effects. A thorough understanding of its conformation, spectroscopic properties, and reactivity is essential for its effective utilization in research and industrial applications. The methodologies outlined in this guide provide a robust framework for the characterization and application of this important chemical entity.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78625, this compound.

- Chemistry Stack Exchange (n.d.). This compound NMR.

- Fisher Scientific (n.d.). This compound, 98%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2023). This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions.

- Akther, M. N., & Bhuiyan, A. H. (2008). Infrared and ultra violet-visible spectroscopic investigation of plasma polymerized this compound thin films. Pramana - Journal of Physics, 70(4), 727–736.

- Fang, H., et al. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Angewandte Chemie International Edition, 56(45), 14264-14268. Supporting Information.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 4913-13-7 [chemicalbook.com]

- 5. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. Chemistry: this compound NMR [openchemistryhelp.blogspot.com]

- 8. This compound(4913-13-7) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of N,N,3,5-Tetramethylaniline

Prepared by: Senior Application Scientist, Advanced Spectroscopy Division

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N,N,3,5-Tetramethylaniline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral interpretation. It delves into the theoretical underpinnings of the observed spectrum, grounded in molecular structure and electronic effects. We will cover predictive analysis based on chemical theory, a detailed experimental protocol for acquiring high-quality data, and a thorough, reasoned interpretation of the spectral features. This guide aims to serve as a definitive reference, blending foundational principles with practical, field-proven insights to facilitate the structural elucidation of this and related compounds.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei—primarily protons (¹H)—NMR allows for the detailed mapping of the chemical environment within a molecule. This information is critical for confirming molecular identity, elucidating unknown structures, and understanding dynamic processes.

This compound is a substituted aromatic amine. Its structure presents an excellent case study for understanding how different functional groups influence the magnetic environment of nearby protons, which is directly reflected in the ¹H NMR spectrum.

Theoretical Prediction of the ¹H NMR Spectrum

A priori analysis of a molecule's structure is a cornerstone of effective spectral interpretation. Before examining the experimental data, we can predict the key features of the ¹H NMR spectrum of this compound based on its molecular symmetry and the electronic properties of its substituents.

Molecular Structure and Symmetry

The structure of this compound features a benzene ring substituted with a powerful electron-donating N,N-dimethylamino group and two weakly electron-donating methyl groups at the meta positions. A plane of symmetry runs through the C1-N and C4 atoms, rendering certain protons chemically equivalent.

Diagram: Molecular Structure and Proton Environments of this compound

Caption: Labeled proton environments in this compound.

Based on this symmetry, we can predict the following distinct proton environments:

-

Protons A: The six protons of the two N-methyl groups are equivalent due to free rotation around the C-N bonds.

-

Protons B: The two aromatic protons at positions 2 and 6 (ortho to the N,N-dimethylamino group) are equivalent.

-

Proton C: The single aromatic proton at position 4 (para to the N,N-dimethylamino group) is unique.

-

Protons D: The six protons of the two aromatic methyl groups at positions 3 and 5 are equivalent.

Therefore, we anticipate a total of four signals in the ¹H NMR spectrum.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is highly dependent on its local electronic environment.

-

Aromatic Protons (HB, HC): Protons on a benzene ring typically resonate in the range of 6.5-8.0 ppm due to the deshielding effect of the aromatic ring current.[1][2] However, the this compound ring is substituted with three powerful electron-donating groups (EDGs): one N(CH₃)₂ and two CH₃ groups. EDGs increase electron density on the aromatic ring, particularly at the ortho and para positions, causing a shielding effect (an upfield shift to a lower ppm value).[3] The N(CH₃)₂ group is a much stronger activator than the methyl groups. Consequently, we expect the aromatic protons to be shifted significantly upfield from benzene's 7.3 ppm signal.[1]

-

N-Methyl Protons (HA): The protons of the N(CH₃)₂ group are attached to a nitrogen atom, which is adjacent to an aromatic ring. These typically appear in the 2.5-3.0 ppm region. For N,N-dimethylaniline, this signal is observed around 2.9 ppm.[4]

-

Aromatic Methyl Protons (HD): Protons on a methyl group attached directly to a benzene ring (benzylic protons) generally resonate around 2.0-3.0 ppm.[2]

Predicted Multiplicity (Splitting Pattern)

Spin-spin coupling, or splitting, occurs between non-equivalent neighboring protons (typically within 3 bonds). The multiplicity of a signal is described by the 'n+1' rule, where 'n' is the number of neighboring protons.[5]

-

Signal B (HB): The protons at C2 and C6 each have one neighbor: the proton at C4 (HC). However, the coupling is over four bonds (meta-coupling), which is often very small (J ≈ 2-3 Hz) and sometimes not resolved. They also have the protons of the adjacent methyl group (HD) as neighbors, but coupling is again over four bonds. We might expect a singlet or a finely split multiplet.

-

Signal C (HC): The proton at C4 is neighbored by two equivalent protons (HB) at C2 and C6. This should lead to a triplet (n=2, 2+1=3), assuming the meta-coupling is resolved.

-

Signals A and D (Methyl Protons): The protons on the methyl groups do not have any adjacent proton neighbors. Therefore, both signals for HA and HD are expected to be singlets.[5]

Experimental Protocol for ¹H NMR Acquisition

Achieving a high-quality, interpretable spectrum is contingent on meticulous sample preparation and proper instrument setup.

Diagram: Standard Workflow for 1D ¹H NMR Spectroscopy

Caption: From Sample to Spectrum: A Standardized Workflow.

Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition (using a 400 MHz spectrometer as an example):

-

Insert the sample into the NMR magnet.

-

Lock the field on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction to ensure accurate peak shapes and integration.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[5]

-

Integrate the signals to determine the relative ratio of protons for each signal.

-

Detailed Spectral Analysis and Interpretation

The experimental ¹H NMR spectrum of this compound in CDCl₃ typically exhibits four distinct signals, confirming our theoretical prediction.

Signal Assignments and Rationale:

-

δ ~6.4 ppm (Singlet, 2H): This signal corresponds to the two equivalent aromatic protons at the C2 and C6 positions (HB ). The significant upfield shift from the typical aromatic region (6.5-8.0 ppm) is a direct result of the strong electron-donating effect of the N,N-dimethylamino group, which shields these ortho protons.[3][8] The signal appears as a singlet, indicating that any meta-coupling to HC is too small to be resolved at this resolution.

-

δ ~6.3 ppm (Singlet, 1H): This signal is assigned to the single aromatic proton at the C4 position (HC ). It is also heavily shielded by the para N,N-dimethylamino group, hence its upfield position.[8] It appears as a singlet for the same reason HB does; the meta-coupling is unresolved.

-

δ ~2.9 ppm (Singlet, 6H): This sharp singlet with an integration of 6H is unequivocally assigned to the six equivalent protons of the N-methyl groups (HA ). Its chemical shift is characteristic for N,N-dimethylaniline derivatives.[4][9]

-

δ ~2.2 ppm (Singlet, 6H): This singlet, also integrating to 6H, corresponds to the six equivalent protons of the two methyl groups attached to the aromatic ring at C3 and C5 (HD ). This is a typical chemical shift for benzylic methyl protons.[2]

Data Summary

The spectral data for this compound is summarized in the table below.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| HB | ~6.4 | Singlet | 2H | Aromatic C2-H, C6-H |

| HC | ~6.3 | Singlet | 1H | Aromatic C4-H |

| HA | ~2.9 | Singlet | 6H | N(CH ₃)₂ |

| HD | ~2.2 | Singlet | 6H | Ar-CH ₃ |

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The number of signals is dictated by molecular symmetry, while the chemical shifts are governed by the powerful electronic effects of the substituent groups. The strong shielding provided by the N,N-dimethylamino and methyl groups shifts the aromatic protons significantly upfield. The absence of neighboring protons for the methyl groups and the unresolved meta-coupling for the aromatic protons result in four distinct singlets. This comprehensive analysis, from theoretical prediction to experimental verification, provides a robust framework for the structural confirmation of this compound and serves as a valuable reference for interpreting the spectra of related substituted aromatic compounds.

References

- JoVE. (2025).

- Chemistry LibreTexts. (2024).

- Ke, Z., et al. (2021).

- Chemistry with Caroline. (2021).

- Springer Nature Experiments. (2024). Results for "1D NMR Spectroscopy". [Link]

- Human Metabolome Database. (2024). 1H NMR Spectrum of N,N-Dimethylaniline. [Link]

- Chemistry LibreTexts. (2022). The 1H-NMR experiment. [Link]

- PubChem. (2024). This compound.

- ResearchGate. (2025).

- University of Ottawa. (n.d.).

- PubChem. (2024). N,N-Dimethylaniline.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Experimental 1H NMR methods. [Link]

- Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. [Link]

- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

- Chemistry Blog. (n.d.). This compound NMR. [Link]

Sources

- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Chemistry: this compound NMR [openchemistryhelp.blogspot.com]

- 9. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of N,N,3,5-Tetramethylaniline

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Molecular Signature

N,N,3,5-Tetramethylaniline (CAS No. 4913-13-7), also known as 5-(Dimethylamino)-m-xylene, is a substituted aromatic amine with significant utility in organic synthesis.[1][2] It serves as a crucial building block, a catalyst for polymerization reactions, and a specialized quenching agent.[3][4] For researchers and drug development professionals, verifying the identity, purity, and structural integrity of such a reagent is paramount. An unambiguous confirmation is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible downstream applications are built.

This guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive characterization of this compound. As a Senior Application Scientist, the focus here is not just on the data itself, but on the causal logic behind the experimental design and interpretation—transforming raw spectra into a definitive molecular signature. We will explore Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), presenting each as a self-validating system for structural elucidation.

Compound Profile

Before delving into spectral analysis, a baseline of the compound's physical and chemical properties is essential.

| Property | Value | Source(s) |

| CAS Number | 4913-13-7 | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | [2] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 226-228 °C | [3] |

| Density | 0.913 g/mL at 25 °C | [5] |

The logical starting point for any characterization is understanding the molecule's structure, which dictates the expected spectroscopic output.

Caption: Molecular structure of this compound.

The Analytical Workflow: A Multi-Technique Approach

No single technique provides a complete picture. A robust characterization workflow integrates data from multiple spectroscopic methods. This synergistic approach ensures that the limitations of one technique are compensated for by the strengths of another, leading to an irrefutable structural assignment.

Sources

An In-depth Technical Guide to the Solubility of N,N,3,5-Tetramethylaniline in Organic Solvents

Abstract

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems, profoundly impacting reaction kinetics, purification processes, and bioavailability in drug development.[1][2][3] This guide provides a comprehensive technical overview of the solubility of N,N,3,5-Tetramethylaniline. Due to the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, offers a predictive framework based on molecular structure, and details a robust, field-proven experimental protocol for its precise determination. By equipping researchers with both theoretical understanding and practical methodology, this guide aims to facilitate informed solvent selection and accelerate research and development objectives.

Introduction: Understanding the Solute and the Principles of Dissolution

This compound is an aromatic organic compound, specifically a tertiary amine.[4] Its molecular structure is key to understanding its solubility profile.

Physicochemical Properties of this compound:

-

Appearance: Clear, colorless to yellow or pale brown liquid[4][6]

-

Structure: A benzene ring substituted with a dimethylamino group (-N(CH₃)₂) and two methyl groups (-CH₃) at positions 3 and 5.

The solubility of any solute in a given solvent is governed by the principle "like dissolves like."[9][10][11][12] This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[12][13] Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.[12]

The key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces in nonpolar compounds.

-

Dipole-Dipole Interactions: Occur between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).[13]

Theoretical Solubility Profile of this compound

By analyzing the structure of this compound, we can predict its solubility behavior in different classes of organic solvents.

-

Nonpolar Character: The benzene ring and the four methyl groups contribute significantly to the molecule's nonpolar, lipophilic nature. These regions interact well with nonpolar solvents via Van der Waals forces.

-

Polar Character: The tertiary amine group (-N(CH₃)₂) introduces a degree of polarity due to the electronegativity of the nitrogen atom, creating a dipole moment. However, the nitrogen atom's lone pair of electrons is sterically hindered by the two methyl groups and its basicity is influenced by the aromatic ring. It cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor.

This dual character suggests that this compound will exhibit a range of solubilities.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig. 1: Predicted Solubility Based on "Like Dissolves Like"", shape=plaintext, fontsize=11];

Predicted Solubility:

-

High Solubility in Nonpolar Solvents: Expected to be highly soluble in solvents like hexane, toluene, and benzene, where dispersion forces are dominant.[13]

-

Good to High Solubility in Polar Aprotic Solvents: Solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, and Dimethyl Sulfoxide (DMSO) should be effective. Their polarity can interact with the amine group, while their organic nature is compatible with the rest of the molecule.

-

Low to Moderate Solubility in Polar Protic Solvents: Solubility is expected to be lower in solvents like ethanol and methanol. While these solvents are polar, the primary interaction is hydrogen bonding, which this compound cannot effectively participate in as a donor.

-

Insoluble in Water: The large nonpolar surface area of the molecule will dominate, leading to immiscibility or very low solubility in water.[7][8] This is a common characteristic for many organic compounds as molecular size increases.[9]

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[14][15]

The objective is to create a saturated solution in equilibrium with an excess of the solute, then accurately measure the concentration of the dissolved solute.

dot graph TD { graph [splines=ortho, nodesep=0.5, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig. 2: Workflow for Shake-Flask Solubility Determination", shape=plaintext, fontsize=11];

Protocol: Equilibrium Shake-Flask Method

A. Rationale for Method Selection: This method directly measures the equilibrium concentration of a solute in a solvent at a specific temperature, providing a true thermodynamic value. The inclusion of a long equilibration time ensures that the system has reached a stable, saturated state.[16] Phase separation via centrifugation or filtration is critical to remove undissolved solid particles that would otherwise lead to an overestimation of solubility.

B. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Quantitative analytical instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

C. Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The key is to add enough solid such that a visible amount remains undissolved after equilibration, ensuring saturation.[14]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.[16] For robust analysis, it is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution is no longer increasing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[14] To ensure complete removal of undissolved particles, either:

-

Centrifuge the vial at high speed.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm).

-

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute this aliquot quantitatively with the same solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of mg/mL, g/100mL, or mol/L.

Data Summary and Interpretation

The following table summarizes the predicted solubility and provides a template for recording experimentally determined values.

| Solvent Class | Solvent Example | Predicted Solubility | Experimental Value (mg/mL at 25°C) | Intermolecular Forces |

| Nonpolar | Toluene | High | [Record Data Here] | Van der Waals |

| Hexane | High | [Record Data Here] | Van der Waals | |

| Polar Aprotic | Dichloromethane | High | [Record Data Here] | Dipole-Dipole, Van der Waals |

| Acetone | Good | [Record Data Here] | Dipole-Dipole, Van der Waals | |

| Dimethyl Sulfoxide (DMSO) | Good | [Record Data Here] | Dipole-Dipole, Van der Waals | |

| Polar Protic | Ethanol | Moderate | [Record Data Here] | H-Bonding (Acceptor Only), Dipole-Dipole, Van der Waals |

| Methanol | Low to Moderate | [Record Data Here] | H-Bonding (Acceptor Only), Dipole-Dipole, Van der Waals | |

| Water | Insoluble | [Record Data Here] | Poor H-Bonding, Hydrophobic Effect |

Factors Influencing Solubility

-

Temperature: For most solid and liquid solutes, solubility in organic solvents increases with temperature.[9] This is because the additional thermal energy helps overcome the solute-solute and solvent-solvent intermolecular forces. However, this relationship must be determined empirically as exceptions exist.

-

Pressure: For liquid and solid solutes, the effect of pressure on solubility is negligible under standard laboratory conditions.[9]

-

Purity: The purity of both the solute and the solvent can significantly impact solubility measurements. Impurities can alter the polarity of the solvent or interact with the solute, leading to erroneous results.

Conclusion

While published data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure. Its significant nonpolar character, conferred by the substituted aromatic ring, suggests high solubility in nonpolar and polar aprotic solvents. Conversely, its limited ability to participate in hydrogen bonding indicates lower solubility in polar protic solvents like water and alcohols. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for empirical determination. This combination of theoretical prediction and rigorous experimental validation empowers researchers to make informed decisions for solvent selection in synthesis, purification, and formulation development.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753).

- De Moor, W., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Pro-iBiosphere. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- IUPAC. (n.d.). Solubility Data Series.

- Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

- Chemistry LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Glomme, A., et al. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 57(5), 533-545.

- PubChem. (n.d.). This compound.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5,N,N-Tetramethylaniline 97 4913-13-7 [sigmaaldrich.com]

- 6. L09266.14 [thermofisher.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound | 4913-13-7 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. chem.ws [chem.ws]

- 11. Khan Academy [khanacademy.org]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. tandfonline.com [tandfonline.com]

- 16. enamine.net [enamine.net]

"reaction mechanism of N,N,3,5-Tetramethylaniline in organic synthesis"

An In-depth Technical Guide to the Reaction Mechanisms of N,N,3,5-Tetramethylaniline in Organic Synthesis

Abstract

This compound (CAS No. 4913-13-7), also known as N,N-dimethyl-3,5-xylidine, is a polysubstituted aromatic amine whose unique structural and electronic properties make it a valuable tool in modern organic synthesis.[1][2] Its highly activated aromatic ring, coupled with specific steric constraints, dictates a predictable and often highly regioselective reactivity profile. This guide provides an in-depth analysis of the core reaction mechanisms of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore its behavior in electrophilic aromatic substitution, oxidation reactions, and its functional roles as a polymerization catalyst and reaction quenching agent, supported by mechanistic diagrams and detailed experimental protocols.

Structural and Reactivity Profile: An Analysis of Causality

The reactivity of this compound is a direct consequence of the interplay between the electronic effects of its substituents and the steric environment they create. Understanding this relationship is fundamental to predicting its behavior in chemical transformations.

-

Electronic Effects: The tertiary amino group, -N(CH₃)₂, is a powerful activating group. Through its +R (resonance) effect, it donates electron density into the aromatic ring, significantly increasing its nucleophilicity. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. The two methyl groups at C3 and C5 are weak activating groups, donating electron density via a +I (inductive) effect. The cumulative result is a highly electron-rich aromatic system primed for reaction with electrophiles.[3]

-

Steric Effects: The two methyl groups at the C3 and C5 positions impose significant steric hindrance on the adjacent ortho positions (C2 and C6). This steric blockade is a critical controlling factor, effectively shielding these positions from attack by all but the smallest reagents. Consequently, the electronically activated and sterically accessible C4 position becomes the primary site of reaction for most electrophilic substitutions.

This combination of powerful electronic activation and specific steric hindrance makes this compound a model substrate for achieving high regioselectivity in aromatic functionalization.

Core Reaction Mechanisms and Protocols

Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the benzene ring in this compound makes it highly susceptible to electrophilic attack. The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, with the C4 position being the overwhelmingly favored site of substitution.

Note: The DOT script above is a template. A chemical drawing program would be used to generate the images for a final document.

Key Application: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. The reaction of this compound with the Vilsmeier reagent (generated in situ from phosphoryl chloride and a formamide like N,N-dimethylformamide) predictably yields 4-(dimethylamino)-2,6-dimethylbenzaldehyde.

Experimental Protocol: Synthesis of 4-(dimethylamino)-2,6-dimethylbenzaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 equiv.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (30% w/v) until a pH of >10 is reached, while keeping the temperature below 20°C.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield the pure aldehyde.

Oxidation Reactions: N-Dealkylation and N-Oxidation

The tertiary amine functionality of this compound is susceptible to oxidation. The mechanism often proceeds through a single-electron transfer (SET) from the lone pair of the nitrogen atom to the oxidant, generating a nitrogen-centered radical cation. This highly reactive intermediate can then follow several pathways, most commonly N-dealkylation or N-oxidation. For instance, copper-catalyzed aerobic oxidation can achieve N-dealkylation and subsequent oxidation of an N-methyl group to an N-formyl group.[4]

Kinetic studies on the oxidation of similar N,N-dimethylanilines with reagents like chromic acid have shown the formation of quinone-like products, indicating that ring oxidation is also a possible pathway under strong oxidizing conditions.[5] The choice of oxidant and reaction conditions is therefore critical in directing the outcome of the reaction.

Role as a Sacrificial Quenching Agent